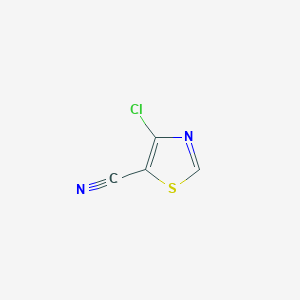

4-Chloro-5-cyanothiazole

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Synthesis

The thiazole, a five-membered aromatic ring containing both a sulfur and a nitrogen atom, is a fundamental building block in chemistry. numberanalytics.comfabad.org.tr Its significance stems from its presence in numerous naturally occurring and synthetic compounds with a vast array of applications. nih.govtandfonline.com The thiazole ring is a key structural component of vitamin B1 (thiamine) and is found in the core structure of vital medicines like penicillin. nih.gov

The unique electronic properties of the thiazole ring, including its aromaticity and the presence of heteroatoms, make it a versatile scaffold for chemical modifications. numberanalytics.com This versatility allows chemists to construct diverse molecular architectures, leading to its widespread use in the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comkuey.net Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focal point in drug discovery. fabad.org.trkuey.netchemicalbook.com

Overview of Research Directions for Halogenated and Cyano-Substituted Thiazoles

The introduction of halogen and cyano (-C≡N) groups onto the thiazole ring creates highly reactive and versatile intermediates for further chemical synthesis. Research into these substituted thiazoles is driven by the unique properties these functional groups impart.

Key Research Directions:

Medicinal Chemistry: Halogen atoms, such as chlorine, can significantly enhance the biological profile of a molecule. nih.govresearchgate.net They can improve properties like lipophilicity and membrane permeability and can participate in "halogen bonding," a type of non-covalent interaction that can stabilize ligand-target complexes, thereby increasing a drug's potency. nih.govnih.gov The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or carboxylic acids, making it a valuable handle for modifying molecular structures to optimize biological activity. Research shows that thiazoles bearing these substituents are investigated for use as anticancer and antimicrobial agents. tandfonline.com

Agrochemicals: Halogenated thiazoles are crucial intermediates in the synthesis of pesticides, herbicides, and fungicides. kuey.net The specific substitution pattern can be tuned to target biological pathways in pests, such as inhibiting essential enzymes.

Materials Science: The electronic properties of the thiazole ring can be modulated by electron-withdrawing groups like halogens and nitriles. This allows for the design of thiazole-based polymers and materials with specific electronic and optical properties for applications in organic electronics, such as light-emitting diodes (LEDs). kuey.net

The strategic placement of chloro and cyano groups on the thiazole scaffold, as seen in 4-Chloro-5-cyanothiazole, provides a platform for developing new functional molecules by leveraging the reactivity of these groups.

Historical Context and Evolution of Thiazole Chemistry Relevant to this compound

The study of thiazole chemistry dates back to the late 19th century, with the pioneering work of chemists like Hantzsch and Hofmann. nih.govtandfonline.com The Hantzsch thiazole synthesis, first reported in 1887, is a foundational and widely used method that involves the reaction of α-haloketones with thioamides. chemicalbook.comresearchgate.netwisdomlib.org This method provided a straightforward pathway to the thiazole core and opened the door for extensive exploration of its derivatives.

The evolution of synthetic methods has been critical for accessing more complex, functionalized thiazoles. In the mid-20th century, the potential of heterocyclic compounds in pharmaceutical applications became more recognized, leading to increased research. The development of synthetic routes to cyanothiazoles can be traced to patent literature from the 1970s. google.com For instance, a one-step synthesis for 4-cyanothiazoles was developed by reacting β,β-dichloro-α-amino-acrylonitrile with a thioformamide (B92385) in the presence of an acidic catalyst. google.com

Advances in halogenation chemistry and a deeper understanding of nucleophilic substitution reactions on the thiazole ring have enabled more precise and efficient syntheses of compounds like this compound. These modern synthetic approaches have refined classical methods, often leading to higher yields and greater control over the placement of functional groups, which is essential for creating targeted molecules for specific applications.

Detailed Research Findings

Physicochemical and Spectroscopic Data

The characterization of this compound and related compounds relies on a combination of physical property measurements and spectroscopic analysis. Techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) are indispensable for confirming the structure and purity of these molecules. lehigh.edunzqa.govt.nzupatras.gr

Table 1: Physicochemical Properties of this compound and Related Compounds

Spectroscopic Analysis Interpretation:

Mass Spectrometry (MS): This technique is used to determine the molecular weight and formula of a compound. The presence of a chlorine atom is readily identified by the characteristic M+2 peak, which appears due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. lehigh.edu

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. For a molecule like this compound, a sharp absorption band around 2200-2240 cm⁻¹ would confirm the presence of the cyano (C≡N) group. Vibrations corresponding to the C=N and C-S bonds within the thiazole ring would be expected in the 1600–1500 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR would provide information on the number of unique carbon environments. For this compound, one would expect to see four distinct signals corresponding to the four carbon atoms in the molecule (two in the thiazole ring, one from the cyano group, and one attached to chlorine). crunchchemistry.co.uk The chemical shifts of these carbons would be influenced by the electronegativity of the adjacent nitrogen, sulfur, and chlorine atoms, as well as the magnetic anisotropy of the nitrile group. crunchchemistry.co.uk

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClN2S/c5-4-3(1-6)8-2-7-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBXWKKRGNMGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 4 Chloro 5 Cyanothiazole

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the 4-position of the thiazole (B1198619) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent cyano group and the nitrogen atom in the thiazole ring activates the C4 position towards attack by nucleophiles.

The displacement of the chlorine atom by various amines leads to the formation of a diverse range of 4-amino-5-cyanothiazole derivatives. This reaction is a common strategy for introducing nitrogen-containing substituents into the thiazole core. The reaction typically proceeds by treating 4-chloro-5-cyanothiazole with a primary or secondary amine, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield.

Detailed research on analogous systems, such as other chlorothiazoles and related chloro-heterocycles, demonstrates that these amination reactions are generally efficient. For instance, the amination of 2-amino-4-chlorothiazole (B36688) derivatives has been reported, highlighting the feasibility of such transformations on the thiazole scaffold. bohrium.comausimm.com

Table 1: Examples of Amination Reactions on Chloro-Substituted Heterocycles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Aniline | 4-Anilino-5-cyanothiazole | Base, Solvent, Heat | Analogous to bohrium.com |

| Piperidine | 4-(Piperidin-1-yl)-5-cyanothiazole | Base, Solvent, Heat | Analogous to bohrium.com |

This table presents hypothetical products based on known reactivity of similar compounds.

In a similar fashion to amination, the chlorine atom can be displaced by sulfur nucleophiles, such as thiols or sodium hydrosulfide, to yield 4-thio-substituted thiazole derivatives. nih.govresearchgate.net These thioethers are valuable intermediates for further functionalization, for example, through oxidation to sulfoxides or sulfones, or for use in cross-coupling reactions.

The reaction of 4-chloro-7-nitrobenzofurazan (B127121) with thiols has been studied, and while anomalous reactivity was observed, it underscores the potential for nucleophilic substitution of an activated chloro group by sulfur nucleophiles. researchgate.net The formation of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) from a dibromo precursor also points to the feasibility of such displacement reactions on halogenated thiazole systems. nih.gov

Table 2: Examples of Thiolation Reactions on Chloro-Substituted Heterocycles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Sodium hydrosulfide | 4-Thio-5-cyanothiazole | Solvent, Heat | Analogous to nih.govresearchgate.net |

| Thiophenol | 4-(Phenylthio)-5-cyanothiazole | Base, Solvent, Heat | Analogous to nih.gov |

This table presents hypothetical products based on known reactivity of similar compounds.

Transformations of the Cyano Group

The cyano group at the 5-position of the thiazole ring is a versatile functional group that can undergo a wide array of chemical transformations, providing access to various other functionalities and enabling the construction of more complex molecular architectures.

The cyano group, in conjunction with a suitable neighboring functional group, can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, if the chlorine at the 4-position is first substituted by a nucleophile containing a reactive methylene (B1212753) group, subsequent cyclization involving the cyano group can lead to the formation of thieno[2,3-d]thiazole (B11776972) derivatives. lookchem.com The synthesis of various fused heterocycles often relies on the reactivity of a cyano group adjacent to another reactive site. mdpi.com

The construction of a thiophene (B33073) ring onto a thiazole core has been described, often involving a reaction on a chloroformylthiazole. lookchem.com This highlights the general strategy of utilizing adjacent functional groups for ring annulation.

Table 3: Examples of Fused Heterocyclic Systems from Cyanothiazole Derivatives

| Reactant | Fused System | Reaction Conditions | Reference |

|---|---|---|---|

| 4-Amino-5-cyanothiazole | Thiazolo[4,5-d]pyrimidine (B1250722) | Formamide, Heat | Analogous to wikipedia.org |

This table presents hypothetical products based on known reactivity of similar compounds.

The cyano group can be hydrolyzed under acidic or basic conditions to afford either a carboxamide or a carboxylic acid. The partial hydrolysis to the 5-carboxamidothiazole derivative is a common transformation. lookchem.com The synthesis of thiazole-5-carboxamide (B1230067) derivatives has been reported as a route to biologically active compounds. lookchem.comsemanticscholar.orgorganic-chemistry.org Complete hydrolysis to the corresponding 5-carboxythiazole can also be achieved, typically under more forcing conditions. researchgate.net

The conversion of nitriles to esters via the Pinner reaction, which proceeds through an imidic salt intermediate followed by hydrolysis, is also a well-established method. nih.gov

The conversion of the nitrile group to an amidine is a valuable transformation as amidines are important functional groups in medicinal chemistry and can serve as precursors for the synthesis of other heterocyclic systems. The Pinner reaction is a classical method for this conversion. researchgate.netnih.gov It involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imino ester salt (Pinner salt). This intermediate can then be reacted with ammonia (B1221849) or an amine to yield the corresponding amidine. semanticscholar.orgresearchgate.net Lewis acid-promoted variations of the Pinner reaction have also been developed.

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Amino-5-cyanothiazole |

| 4-Anilino-5-cyanothiazole |

| 4-(Piperidin-1-yl)-5-cyanothiazole |

| 4-(Benzylamino)-5-cyanothiazole |

| 2-Amino-4-chlorothiazole |

| 4-Thio-5-cyanothiazole |

| Sodium hydrosulfide |

| 4-(Phenylthio)-5-cyanothiazole |

| Thiophenol |

| 4-(Ethylthio)-5-cyanothiazole |

| Ethanethiol |

| 4-Chloro-7-nitrobenzofurazan |

| 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) |

| Thieno[2,3-d]thiazole |

| Thiazolo[4,5-d]pyrimidine |

| Thieno[3,2-d]thiazole |

| 4-Mercapto-5-cyanothiazole |

| α-haloketone |

| 5-Carboxamidothiazole |

| 5-Carboxythiazole |

| Amidine |

| Imino ester |

| Aniline |

| Piperidine |

| Benzylamine |

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally considered to be an electron-rich aromatic system, susceptible to electrophilic aromatic substitution. The position of electrophilic attack is dictated by the existing substituents on the ring. In unsubstituted thiazole, the C5 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. pharmaguideline.com The order of reactivity for mercuration, for instance, is C5 > C4 > C2. pharmaguideline.com The presence of electron-donating groups at the C2 position further enhances the reactivity at the C5 position. pharmaguideline.com

However, in the case of this compound, the thiazole ring is substituted with two strong electron-withdrawing groups. Both the chloro and the cyano groups deactivate the ring towards electrophilic attack by reducing its electron density. The C5 position, typically the most reactive, is blocked. Consequently, electrophilic aromatic substitution on this compound is expected to be significantly more challenging compared to unsubstituted or electron-rich thiazoles.

While specific examples of electrophilic aromatic substitution on this compound are not extensively documented in the literature, some general principles can be applied. Should an electrophilic substitution reaction occur, the C2 position would be the most likely site of attack, as it is the only available position on the ring. However, the deactivating effect of the chloro and cyano groups would necessitate harsh reaction conditions. For instance, nitration and bromination of 2-benzyl-4-chloromethylthiazole have been reported, indicating that electrophilic substitution on a deactivated chlorothiazole ring is feasible, albeit potentially with low yields and requiring forcing conditions. nih.gov

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction Type | Expected Reactivity | Probable Position of Substitution |

|---|---|---|

| Halogenation | Low | C2 |

| Nitration | Very Low | C2 |

| Sulfonation | Very Low | C2 |

| Friedel-Crafts Alkylation | Very Low/Unlikely | C2 |

| Friedel-Crafts Acylation | Very Low/Unlikely | C2 |

Metal-Catalyzed Coupling Reactions Involving the Halogen Moiety

The chlorine atom at the C4 position of this compound serves as a versatile handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of a wide range of substituents onto the thiazole core. The electron-withdrawing nature of the cyano group at the adjacent C5 position is expected to enhance the reactivity of the C4-chloro group in these transformations.

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the chlorothiazole with a terminal alkyne. This method provides a direct route to 4-alkynyl-5-cyanothiazoles, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the chlorothiazole with an amine. This provides access to 4-amino-5-cyanothiazole derivatives.

Table 2: Potential Metal-Catalyzed Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, base | 4-Aryl/Alkyl-5-cyanothiazole |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, base | 4-Alkynyl-5-cyanothiazole |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, ligand, base | 4-Amino-5-cyanothiazole |

Oxidative and Reductive Manipulations of the Thiazole Core

The stability of the thiazole ring allows for a range of oxidative and reductive transformations to be performed on its substituents without disrupting the heterocyclic core. However, under certain conditions, the thiazole ring itself can undergo oxidation or reduction.

Oxidation: The nitrogen atom in the thiazole ring can be oxidized to an N-oxide using reagents such as peroxy acids. thieme-connect.de Thiazole N-oxides exhibit altered reactivity compared to the parent thiazole. For instance, they can undergo deprotonation at the C2 position, followed by reaction with electrophiles. actachemscand.org The sulfur atom in the thiazole ring is generally less susceptible to oxidation, but under harsh conditions, thiazole S-oxides and S,S-dioxides may be formed, though these are often unstable. thieme-connect.de In the context of this compound, the electron-withdrawing substituents would likely make the ring more resistant to oxidation. A recent study demonstrated a metal-free, air-based oxidation of a thiazoline (B8809763) to a thiazole within a macrocyclic peptide. nih.gov

Reduction: The thiazole ring is generally stable to catalytic hydrogenation with platinum and to metal reductions in acidic media. pharmaguideline.com However, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com The cyano group at the C5 position can be selectively reduced. For instance, catalytic hydrogenation can convert the nitrile to a primary amine (aminomethyl group). tcichemicals.com Alternatively, reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst could potentially reduce the nitrile. The chloro group at C4 may also be susceptible to reductive dehalogenation under certain catalytic hydrogenation conditions.

Table 3: Potential Oxidative and Reductive Transformations of this compound

| Reaction Type | Reagent (Typical) | Potential Product(s) |

|---|---|---|

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | This compound N-oxide |

| Nitrile Reduction | H₂, Pd/C | 4-Chloro-5-(aminomethyl)thiazole |

| Reductive Dechlorination | H₂, Pd/C, base | 5-Cyanothiazole |

| Ring Cleavage | Raney Nickel | Acyclic degradation products |

Design, Synthesis, and Chemical Utility of 4 Chloro 5 Cyanothiazole Derivatives

Synthesis of Fused Thiazole (B1198619) Heterocycles from 4-Amino-5-cyanothiazoles

A primary application of 4-chloro-5-cyanothiazole is its conversion to 4-amino-5-cyanothiazole, a key intermediate for the synthesis of a variety of fused heterocyclic systems. The amino and cyano groups in close proximity provide an ideal arrangement for cyclization reactions to form bicyclic and polycyclic structures.

Formation of Thiazolopyridines

The synthesis of the thiazolopyridine core, a significant scaffold in medicinal chemistry, can be approached through various strategies, including the annulation of a pyridine (B92270) ring onto a thiazole precursor. While direct synthesis from 4-amino-5-cyanothiazole is a specific pathway, broader methods for constructing the thiazolo[4,5-b]pyridine (B1357651) and thiazolo[5,4-b]pyridine (B1319707) systems often involve either building the thiazole ring onto a substituted pyridine or forming the pyridine ring from a functionalized thiazole. thieme-connect.comthieme-connect.comdmed.org.uanih.govnih.gov

One general approach involves the reaction of 2-aminopyridine-3-thiol (B8597) with various electrophiles to construct the fused thiazole ring. dmed.org.ua Alternatively, starting from a thiazole derivative, the pyridine ring can be formed through condensation reactions. For instance, the Thorpe-Ziegler type cyclization of a supported cyanocarbonimidodithioate with an α-halo ketone can yield a thiazole resin, which can then undergo a Friedländer protocol to form the fused pyridine ring. nih.gov Another method involves the [3+3]-cyclocondensation of 3-aryl-4-iminothiazolidine-2-ones with ethyl acetoacetate (B1235776) to yield 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones. nuph.edu.ua These general methodologies highlight the chemical principles that could be adapted for the specific case of using a 4-amino-5-cyanothiazole precursor to construct the desired thiazolopyridine framework.

Construction of Thiazolo[4,5-d]thieme-connect.comthieme-connect.comdmed.org.uatriazines

The synthesis of thiazolo[4,5-d] thieme-connect.comthieme-connect.comdmed.org.uatriazines from 4-amino-5-cyanothiazoles represents a key transformation. The process typically involves the diazotization of the 4-amino group of the thiazole precursor, followed by an intramolecular cyclization. This reaction sequence efficiently constructs the fused triazine ring, yielding the thiazolo[4,5-d] thieme-connect.comthieme-connect.comdmed.org.uatriazine scaffold. The specific substitution on the starting thiazole can influence the reaction conditions and the properties of the final product.

| Starting Material | Reagents | Product | Yield (%) |

| 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | 1. NaNO2, HCl2. Heat | 2-(Methylsulfanyl)thiazolo[4,5-d] thieme-connect.comthieme-connect.comdmed.org.uatriazine | - |

| 4-Amino-2-(morpholin-4-yl)-1,3-thiazole-5-carbonitrile | 1. NaNO2, HCl2. Heat | 2-(Morpholin-4-yl)thiazolo[4,5-d] thieme-connect.comthieme-connect.comdmed.org.uatriazine | - |

Data table based on general synthetic transformations, specific yields may vary based on reaction conditions.

Development of Thiazolopyrimidine Analogs

The construction of thiazolo[4,5-d]pyrimidine (B1250722) analogs from 4-amino-5-cyanothiazole derivatives is a well-established synthetic route. thieme-connect.com This transformation is of significant interest due to the prevalence of the purine-like thiazolopyrimidine core in biologically active molecules. nih.gov The synthesis generally proceeds through the reaction of the 4-amino-5-cyanothiazole with a one-carbon synthon, such as formic acid, formamide, or orthoesters. This reaction leads to the formation of the pyrimidine (B1678525) ring fused to the thiazole core.

For example, heating 4-amino-3-aryl-2-thioxo-2,3-dihydrothiazole-5-carboxamide derivatives with acetic anhydride (B1165640) leads to the formation of 3-aryl-5-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-ones. nih.gov Further functionalization can be achieved by converting the pyrimidinone to a 7-chloro derivative, which can then be displaced by various amines to introduce diversity at this position. nih.gov

Development of Thiazolyl Urea (B33335) and Carbamate (B1207046) Derivatives

The amino group of 4-aminothiazole derivatives serves as a valuable handle for the introduction of urea and carbamate functionalities. These moieties are known to participate in hydrogen bonding and can significantly influence the biological activity of a molecule. The synthesis of thiazolyl ureas is typically achieved by reacting the aminothiazole with an appropriate isocyanate. Similarly, thiazolyl carbamates can be prepared by the reaction of the aminothiazole with a chloroformate or by other carbamoylation methods. Over 50 phenyl thiazolyl urea and carbamate derivatives have been synthesized and evaluated for their biological activities. nih.gov

| Thiazole Precursor | Reagent | Product Type |

| 4-Amino-5-cyanothiazole | Phenyl isocyanate | Phenyl thiazolyl urea |

| 4-Amino-5-cyanothiazole | Ethyl chloroformate | Ethyl thiazolyl carbamate |

This table illustrates general synthetic pathways.

Synthesis of Polycyclic Scaffolds Containing the this compound Framework

The this compound moiety can be incorporated into larger, polycyclic frameworks, leading to complex and structurally diverse molecules. One such class of compounds is the thiazoloquinazolines. While the direct synthesis from this compound is a specific route, the general construction of these polycyclic systems often involves the use of aminobenzothiazole precursors. For instance, the synthesis of thiazolo[5,4-f]quinazolin-9(8H)-ones has been achieved from methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate. This precursor allows for the construction of the fused quinazolinone ring.

The synthesis of regioisomeric thiazole-fused quinazolinones, such as thiazolo[4,5-g]quinazolin-8-ones and thiazolo[5,4-g]quinazolin-8-ones, has also been explored. These syntheses often involve multi-step sequences, including the formation of an N-aryl cyanothioformamide followed by intramolecular C-S bond formation. Microwave-assisted chemistry has been shown to be an efficient tool in the synthesis of these complex heterocyclic systems.

Coordination Chemistry and Supramolecular Assembly with Cyanothiazoles

The nitrogen atoms of the thiazole ring and the cyano group in cyanothiazole derivatives provide excellent coordination sites for metal ions. This has led to the exploration of their coordination chemistry and the formation of supramolecular assemblies. Thiazole-based compounds exhibit a unique combination of donor and acceptor properties due to the electron-donating sulfur atom and the electron-accepting nitrogen atom within the five-membered aromatic ring. thieme-connect.com

Studies on the coordination of cyanothiazoles with copper(I) iodide have revealed the formation of coordination polymers. thieme-connect.com X-ray crystallography has shown that the copper(I) cations can adopt a distorted tetrahedral geometry, coordinating to the nitrogen atom of the thiazole ring, the nitrogen atom of the nitrile group, and bridging iodide anions. thieme-connect.com In some cases, the coordination occurs primarily through the thiazole ring nitrogen and the iodide ions, forming a "staircase" or "ribbon" structure. thieme-connect.com These coordination complexes can exhibit interesting optical properties, such as luminescence. thieme-connect.com The self-assembly of these complexes in the solid state is often directed by non-covalent interactions, including π-π stacking, hydrogen bonding, and halogen-chalcogen interactions. thieme-connect.com

| Metal Ion | Cyanothiazole Ligand | Resulting Structure | Key Interactions |

| Copper(I) | Isomeric Cyanothiazoles | 1D Coordination Polymers | π-π stacking, Hydrogen bonding, I···S interactions |

Table summarizing the coordination behavior of cyanothiazoles with Copper(I). thieme-connect.com

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Chloro 5 Cyanothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 4-Chloro-5-cyanothiazole, ¹H and ¹³C NMR provide unambiguous evidence for its skeletal framework.

¹H NMR: The this compound molecule contains a single proton attached to the thiazole (B1198619) ring at the C2 position. This results in a single, unsplit signal (a singlet) in the ¹H NMR spectrum. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms in the ring, as well as the chloro and cyano substituents. It is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, three distinct signals are expected for the thiazole ring carbons and one for the cyano carbon. The chemical shifts are diagnostic of the electronic environment of each carbon. The carbon atom attached to the chlorine (C4) and the carbon bearing the cyano group (C5) would be significantly affected by these electronegative substituents. The C2 carbon, bonded to the lone proton, will also have a characteristic shift. The cyano carbon (C≡N) typically appears in the δ 110-120 ppm range. The complete structural assignment can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC, which reveal correlations between protons and carbons. nih.gov

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shifts (δ) in ppm, which may vary based on the solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (at C2) | 8.0 - 9.0 | Singlet |

| ¹³C (C2) | 145 - 155 | CH |

| ¹³C (C4) | 130 - 140 | C-Cl |

| ¹³C (C5) | 115 - 125 | C-CN |

| ¹³C (CN) | 110 - 120 | CN |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is an essential tool for identifying the functional groups present in a molecule. msu.edu The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent and diagnostic absorption would be from the cyano group (C≡N) stretch, which appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The vibrations of the thiazole ring itself will produce a series of complex bands in the fingerprint region (below 1600 cm⁻¹). These include C=N stretching, C=C stretching, and ring breathing modes. nih.gov The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 600 and 800 cm⁻¹. Analysis of these characteristic frequencies confirms the presence of the key functional groups and the heterocyclic core. mdpi.comiosrjournals.org

Table 2: Characteristic IR Absorption Frequencies for this compound This table outlines the expected vibrational frequencies (cm⁻¹) and their corresponding functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (aromatic) | 3050 - 3150 | Medium |

| C≡N Stretch (cyano) | 2220 - 2260 | Strong, Sharp |

| C=N Stretch (thiazole ring) | 1500 - 1600 | Medium-Strong |

| C=C Stretch (thiazole ring) | 1400 - 1500 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₄HClN₂S), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. The fragmentation pattern provides structural information. Plausible fragmentation pathways for thiazole derivatives often involve the cleavage of the ring or the loss of substituents. For this compound, initial fragmentation could involve the loss of a chlorine atom (Cl•) or a cyano radical (•CN), leading to characteristic fragment ions that help to piece together the molecular structure. Data from related thiazole derivatives, such as 4-Methyl-5-thiazoleethanol, show fragmentation patterns involving cleavage of the thiazole ring and loss of side chains. massbank.eumassbank.eu

Table 3: Predicted Mass Spectrometry Data for this compound Calculated for the most abundant isotopes: C=12.0000, H=1.0078, N=14.0031, S=31.9721, ³⁵ Cl=34 .9689.

| Parameter | Value |

| Molecular Formula | C₄HClN₂S |

| Monoisotopic Mass (M⁺) | 143.9603 u |

| M+2 Peak (due to ³⁷Cl) | 145.9574 u |

| Plausible Fragment | [M-Cl]⁺ |

| Plausible Fragment | [M-CN]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Table 4: Illustrative Crystallographic Data from a Related Compound (2-Chloro-5-(chloromethyl)thiazole) This data is provided as an example of the parameters obtained from an X-ray crystallography study. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 |

| b (Å) | 17.151 |

| c (Å) | 9.1640 |

| β (°) | 96.82 |

| Ring Planarity | The thiazole ring is planar. |

Advanced Optical Spectroscopies (UV-Vis, Fluorescence) for Electronic Properties

Advanced optical spectroscopies, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are employed to investigate the electronic properties of molecules. These techniques probe the electronic transitions between different energy levels within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would exhibit absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated thiazole system. The positions and intensities of these absorption maxima (λ_max) are sensitive to the substituents on the ring. The electron-withdrawing chloro and cyano groups are expected to influence the energy levels of the molecular orbitals, shifting the absorption bands.

Fluorescence Spectroscopy: For molecules that fluoresce, this technique provides information about the excited state. Upon excitation at an appropriate wavelength (typically one of the absorption maxima), the molecule may emit light at a longer wavelength (Stokes shift). The quantum yield and lifetime of the fluorescence are key parameters that characterize the emissive properties. Studies on various thiazole-containing derivatives have shown that their emission properties can be tuned by altering the substituents, which is relevant for applications in sensors and organic electronics. researchgate.netnih.gov

Table 5: Representative Optical Properties of a Thiazole Derivative This table shows example data for illustrative purposes, as specific data for this compound is not available. researchgate.net

| Technique | Parameter | Illustrative Value |

| UV-Vis Absorption | λ_max (nm) | ~355 |

| Fluorescence Emission | λ_em (nm) | ~450 |

Synchrotron-Based Techniques (e.g., XANES) for Electronic Structure Probing

Synchrotron-based techniques offer extremely bright and tunable X-ray sources that can be used for advanced materials characterization. X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful tool for probing the local electronic structure of specific elements within a molecule.

For this compound, XANES could be used to study the K-edges of the sulfur, chlorine, and nitrogen atoms. The resulting spectrum provides detailed information about the unoccupied electronic states and the local coordination environment (geometry and bonding) of the absorbing atom. For example, by tuning the synchrotron radiation to the sulfur K-edge, one could gain insight into the oxidation state and the nature of the covalent bonding between the sulfur atom and its neighboring carbon atoms in the thiazole ring. While specific XANES studies on this molecule are not commonly reported, the technique holds significant potential for a deep understanding of its electronic makeup.

Theoretical and Computational Investigations of 4 Chloro 5 Cyanothiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and predicting the reactivity of molecules. atlantis-press.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels, which in turn govern its chemical behavior. For 4-Chloro-5-cyanothiazole, such calculations can reveal how the electron-withdrawing chloro and cyano groups influence the aromatic thiazole (B1198619) ring.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Global descriptors describe the reactivity of the molecule as a whole, while local descriptors identify the most reactive sites for electrophilic, nucleophilic, or radical attacks. chemrxiv.orgscielo.org.mx

Global Reactivity Descriptors: These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

HOMO and LUMO Energies (EHOMO and ELUMO): EHOMO relates to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A smaller gap suggests higher reactivity. researchgate.net

Chemical Hardness (η) and Softness (σ): Hardness (η ≈ (ELUMO - EHOMO)/2) measures resistance to change in electron distribution, while softness (σ = 1/η) is the inverse. Softer molecules are generally more reactive. nih.gov

Electronegativity (χ): This descriptor (χ ≈ -(EHOMO + ELUMO)/2) measures the molecule's ability to attract electrons. researchgate.net

Electrophilicity Index (ω): This index (ω = χ²/2η) quantifies the ability of a molecule to accept electrons.

DFT calculations on related thiazole derivatives have been used to determine these parameters and correlate them with experimental observations. atlantis-press.comresearchgate.net For this compound, the strong electron-withdrawing nature of its substituents would be expected to lower both HOMO and LUMO energies, making it a good electrophile.

Illustrative Global Reactivity Descriptors for this compound This table is for illustrative purposes, showing typical data obtained from DFT calculations.

| Descriptor | Symbol | Illustrative Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 |

| Energy Gap | ΔE | 5.5 |

| Chemical Hardness | η | 2.75 |

| Chemical Softness | σ | 0.36 |

| Electronegativity | χ | 4.75 |

| Electrophilicity Index | ω | 4.10 |

Local Reactivity Descriptors: To determine which atoms within the molecule are most susceptible to attack, local descriptors are used.

Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point when an electron is added to or removed from the molecule, highlighting sites for nucleophilic (f+) and electrophilic (f-) attack. chemrxiv.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. researchgate.net Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. For this compound, positive potential would be expected around the carbon atoms of the thiazole ring (especially C2 and C4), while negative potential would be localized on the nitrogen and sulfur atoms and the cyano group. researchgate.netnih.gov

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For a relatively rigid structure like this compound, significant conformational flexibility is not expected. However, computational methods can be used to confirm the lowest energy (most stable) geometry.

Studies on more flexible (methoxyalkyl)thiazole derivatives have shown that computational analysis can identify active conformations and explain enantioselectivity by comparing the energies and shapes of different conformers. nih.gov This involves systematic searches of the potential energy surface to locate all stable conformers and transition states between them.

Tautomerism, the interconversion between structural isomers (tautomers), is less likely for this compound due to its substitution pattern. However, for other thiazole derivatives, computational studies can predict the relative stability of different tautomeric forms (e.g., amino-imino tautomerism in 2-aminothiazoles) by calculating their energies, which is crucial for understanding their reactivity and biological interactions. mdpi.com

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and interactions. It is particularly valuable in drug discovery for predicting how a molecule might interact with a biological target.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as a protein or enzyme) to form a stable complex. biointerfaceresearch.comnih.gov The primary goal is to predict the binding mode and affinity (often expressed as a docking score or binding energy).

For derivatives of this compound, docking studies would involve:

Preparation: Obtaining the 3D structures of the thiazole derivative (ligand) and the target protein from databases or through modeling. nih.gov

Docking Simulation: Using software to place the ligand into the active site of the protein in various orientations and conformations.

Scoring and Analysis: Calculating the binding energy for each pose to identify the most stable complex. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the active site are then analyzed. biointerfaceresearch.comnih.gov

Docking studies on various thiazole derivatives have successfully identified key interactions responsible for their biological activity, such as inhibiting enzymes like cholinesterase or tubulin. nih.govacademie-sciences.fr

Illustrative Ligand-Target Interactions for a Hypothetical this compound Derivative This table illustrates the type of data generated from a molecular docking analysis.

| Interacting Amino Acid | Interaction Type | Atom(s) on Ligand Involved | Illustrative Distance (Å) |

|---|---|---|---|

| Serine 95 | Hydrogen Bond | Cyano Nitrogen | 2.5 |

| Leucine 142 | Hydrophobic Interaction | Thiazole Ring | 3.8 |

| Arginine 96 | Arene-Cation | Thiazole Ring | 4.1 |

| Aspartate 132 | Hydrogen Bond | Thiazole Nitrogen | 3.0 |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. ijper.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR), build mathematical models that correlate chemical structure with activity. imist.ma

A QSAR study on this compound derivatives would involve:

Data Collection: A set of thiazole derivatives with experimentally measured biological activity is required.

Descriptor Calculation: For each molecule, various numerical descriptors are calculated, which can be electronic (e.g., partial charges, ELUMO), topological, geometric, or physicochemical (e.g., LogP). imist.ma

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to create an equation that links the descriptors to the biological activity. imist.ma

Validation: The model's predictive power is rigorously tested to ensure it is robust and reliable.

Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. imist.manih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For this compound, computational methods could be used to study its synthesis, such as variations of the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.netresearchgate.net A theoretical study of its formation mechanism would involve:

Calculating the geometries and energies of all reactants, intermediates, transition states, and products.

Determining the activation energy for each step, which indicates the kinetic feasibility of the proposed pathway.

Confirming that the identified transition states correctly connect the reactants and products through frequency calculations and Intrinsic Reaction Coordinate (IRC) analysis.

Such studies can explain regioselectivity, predict the most favorable reaction conditions, and provide a detailed, atomistic understanding of the chemical transformation. researchgate.netpharmaguideline.com

Prediction of Spectroscopic Properties from First Principles

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical studies detailing the first-principles prediction of spectroscopic properties for this compound were found. While ab initio and Density Functional Theory (DFT) calculations are common methods for predicting spectroscopic data such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra for various organic molecules, published research dedicated to this particular compound is not available.

Computational chemistry provides powerful tools for elucidating the electronic and structural properties of molecules, which in turn allows for the theoretical prediction of their spectroscopic behavior. These methods, such as Hartree-Fock (HF) and DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), enable the calculation of vibrational frequencies, chemical shifts, and electronic transition energies.

For a molecule like this compound, a typical computational study would involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Vibrational Frequency Analysis: Calculation of the IR and Raman spectra based on the second derivatives of the energy with respect to atomic displacements. This helps in assigning specific vibrational modes to the observed spectral bands.

NMR Chemical Shift Calculation: Prediction of 1H and 13C NMR chemical shifts, which are crucial for structural elucidation.

Electronic Transition Analysis: Using methods like Time-Dependent DFT (TD-DFT) to calculate the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.

Such theoretical data, when available, is invaluable as it provides a basis for interpreting experimental spectra and understanding the molecule's properties at a quantum-mechanical level. However, for this compound, this information has not yet been reported in the accessible scientific literature. Therefore, detailed research findings and data tables for its predicted spectroscopic properties cannot be provided at this time.

Applications in Organic Synthesis and Materials Science

4-Chloro-5-cyanothiazole as a Key Synthetic Building Block

The reactivity of this compound, particularly at the chloro- and cyano-substituted positions, allows for its use as a foundational molecule in the construction of more complex chemical architectures.

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, primarily through nucleophilic substitution of the chlorine atom at the 4-position. This reactivity allows for the introduction of diverse functional groups and the formation of fused ring systems.

One notable application is in the synthesis of thieno[2,3-d]thiazole (B11776972) derivatives. researchgate.net The reaction pathway typically involves the condensation of a 4-halogenothiazole with a reagent such as methylthioglycolate, followed by cyclization to form the fused thiophene (B33073) ring. researchgate.net The electron-withdrawing nature of the cyano group in this compound can influence the reactivity and electronic properties of the resulting thieno[2,3-d]thiazole system. These fused heterocyclic systems are of interest due to their potential biological activities and applications in materials science.

Furthermore, the chloro group can be displaced by various nucleophiles, such as amines, to introduce amino functionalities. This is a common strategy for building more complex molecular scaffolds. mdpi.comnih.gov The resulting 4-amino-5-cyanothiazole derivatives can then be further modified. The versatility of nucleophilic aromatic substitution (SNAr) on chloro-substituted heteroaromatics is a well-established principle in organic synthesis. nih.govnih.gov For instance, reactions with various amines can lead to a diverse library of substituted thiazoles, as illustrated in the following table which showcases analogous reactions on a related dithiazole system. nih.govresearchgate.net

| Nucleophile (Amine) | Product Type | Potential Application Area |

| 2-Aminopyridine | N-(dithiazolylidene)pyridin-2-amine | Heterocyclic synthesis, potential biologics |

| 3-Aminopyridine | N-(dithiazolylidene)pyridin-3-amine | Heterocyclic synthesis, potential biologics |

| 4-Aminopyridine | N-(dithiazolylidene)pyridin-4-amine | Heterocyclic synthesis, potential biologics |

This table is illustrative of the types of nucleophilic substitution reactions that chloro-substituted heterocycles can undergo.

Substituted thiazoles are a critical class of compounds in the agrochemical industry, with many derivatives exhibiting potent fungicidal, herbicidal, or insecticidal properties. researchgate.net While direct evidence of this compound as an intermediate in currently marketed agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in several active compounds. The thiazole (B1198619) ring is a key component of numerous fungicides and other plant protection agents. researchgate.net

For example, the development of imidazole-based fungicides has been guided by molecular design targeting specific fungal enzymes. google.com The synthesis of such complex molecules often relies on versatile building blocks. The functional groups of this compound, the reactive chlorine atom and the cyano group, make it a plausible candidate for the synthesis of novel agrochemical compounds. The chlorine can be substituted to introduce different side chains, while the cyano group can be hydrolyzed or reduced to other functionalities, allowing for a wide range of structural modifications to optimize biological activity.

Contribution to Advanced Materials Development

The electronic properties of the thiazole ring make it an attractive component in the design of functional organic materials for electronic and optoelectronic applications.

Thiazole-containing compounds, particularly fused systems like thiazolo[5,4-d]thiazoles, have garnered significant interest for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com These molecules often form part of larger π-conjugated systems that are essential for charge transport and light emission or absorption. The electron-deficient nature of the thiazole ring makes it a useful building block for creating donor-acceptor type architectures, which are crucial for tuning the electronic and optical properties of organic semiconductors. mdpi.com

This compound, with its two electron-withdrawing groups, is a highly electron-deficient building block. This characteristic makes it a potentially valuable precursor for the synthesis of n-type (electron-transporting) organic materials. By reacting this compound with electron-donating molecules through cross-coupling reactions (reacting at the chloro-position), it is possible to construct conjugated molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key aspect in the design of materials for organic solar cells and other optoelectronic devices.

The incorporation of heterocyclic units into polymer backbones is a widely used strategy to create functional polymers with specific electronic, optical, or thermal properties. Thiazole-based polymers have been investigated for their semiconducting properties. bohrium.com

This compound can be envisioned as a monomer or a precursor to a monomer for polymerization reactions. For instance, the chloro group could be utilized in polycondensation reactions, such as Suzuki or Stille coupling, to form conjugated polymers. The presence of the cyano group would be expected to influence the electronic properties of the resulting polymer, potentially enhancing its electron-accepting character. The ability to functionalize the thiazole ring allows for the fine-tuning of the polymer's solubility, morphology, and electronic characteristics, which are critical for applications in areas like organic field-effect transistors (OFETs) and sensors.

Catalyst Ligand Development and Optimization

The nitrogen and sulfur atoms in the thiazole ring possess lone pairs of electrons that can coordinate with metal centers, making thiazole derivatives attractive candidates for use as ligands in catalysis. The development of novel ligands is crucial for advancing the field of transition metal catalysis, enabling new types of chemical transformations with high efficiency and selectivity.

Thiazole-based derivatives have been explored as ligands for various catalytic applications. For example, thiazolo[5,4-d]thiazole (B1587360) has been shown to form metal complexes. mdpi.com this compound can be chemically modified to create unique ligand structures. The chloro group can be substituted with other coordinating groups (e.g., phosphines, pyridines, or other amines) to generate bidentate or multidentate ligands. The electronic properties of the thiazole ring, influenced by the cyano group, can also modulate the electronic environment of the metal center, thereby tuning its catalytic activity. The design of such specialized ligands could lead to the development of new catalysts for a variety of organic reactions, including cross-coupling, hydrogenation, and oxidation reactions.

Role in Multi-Component Reaction Design

This compound is a versatile heterocyclic building block with significant potential in the design of multi-component reactions (MCRs). Its utility in MCRs stems from the presence of two reactive functional groups, a chloro substituent at the 4-position and a cyano group at the 5-position, which can participate in a variety of chemical transformations. This dual reactivity allows for the construction of complex molecular architectures in a single synthetic operation, a hallmark of MCRs.

The electrophilic nature of the carbon atom attached to the chlorine atom makes it susceptible to nucleophilic substitution, while the cyano group can undergo various reactions, including hydrolysis, reduction, and cycloadditions. This combination of reactive sites allows this compound to act as a linchpin in the assembly of diverse heterocyclic systems, particularly fused thiazole derivatives.

Research has demonstrated the application of related thiazole structures in the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. While specific examples detailing the use of this compound in a formal multi-component reaction are not extensively documented, its structure is highly amenable to such synthetic strategies. For instance, it can be envisioned as a key component in one-pot syntheses that lead to the formation of fused ring systems.

A hypothetical multi-component reaction design could involve the reaction of this compound with a nucleophile and a third component that can react with the cyano group. This would lead to the rapid assembly of a polyfunctionalized thiazole derivative. The inherent reactivity of the chloro and cyano groups provides a platform for designing novel MCRs for the efficient synthesis of compound libraries for drug discovery and materials science applications.

The exploration of this compound in MCRs represents a promising avenue for the development of novel synthetic methodologies. Its ability to introduce a functionalized thiazole core into a larger molecule in a single step makes it an attractive building block for combinatorial chemistry and the synthesis of complex organic molecules. The continued investigation into its reactivity is likely to uncover new and efficient pathways to valuable chemical entities.

Table 1: Potential Multi-Component Reactions Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| This compound | Amine | Isocyanide | Fused Thiazolo-pyrimidine derivatives |

| This compound | Thiol | Aldehyde | Thiazolo[4,5-d]thiazole derivatives |

| This compound | Guanidine | Ketone | Fused Thiazolo-triazine derivatives |

Table 2: Research Findings on Related Thiazole Syntheses

| Synthesis Type | Key Reactants | Product | Significance |

| One-pot synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones | Ketones, Ethyl Cyanoacetate, Sulfur, Formamide | Thieno[2,3-d]pyrimidin-4(3H)-ones | Catalytic four-component reaction for efficient synthesis of fused pyrimidines. |

| One-pot synthesis of Thiazole derivatives | 2-(2-benzylidene hydrazinyl)-4-methylthiazole and other precursors | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | Three-component reaction for the synthesis of potential anti-cancer agents. |

| Hantzsch Thiazole Synthesis | Substituted 2-bromo-1-phenylethanone, thiosemicarbazide, carbonyl species | Substituted 4-phenyl-1,3-thiazole derivatives | Multi-component approach for the synthesis of antimicrobial thiazole derivatives. |

Biological Research Applications of 4 Chloro 5 Cyanothiazole Derivatives

Biochemical Enzyme Inhibition Studies

The 4-chloro-5-cyanothiazole core has served as a template for the design of potent enzyme inhibitors, targeting critical pathways in both bacterial and human cells. These studies are fundamental to understanding the mechanism of action of these compounds and for the development of novel therapeutic agents.

Inhibition of Bacterial Cell-Wall Biosynthesis Enzymes (e.g., MurA, MurB)

The enzymes MurA and MurB are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, making them attractive targets for the development of new antibiotics. While direct studies on this compound derivatives are limited, research on structurally related 5-cyanothiazole compounds has shown promising results. For instance, a novel 3-oxopyrazolidin-4-carboxamide derivative incorporating a 5-cyanothiazol-2-yl moiety has been identified as a potent inhibitor of the MurA enzyme. This compound, referred to as compound 20 in the study, exhibited significant MurA inhibition with an IC50 value in the range of 9.8-12.2 μM. mdpi.com This finding suggests that the 5-cyanothiazole scaffold is a viable pharmacophore for targeting the MurA enzyme.

Further research into thiazolidinone derivatives has also highlighted their potential as inhibitors of MurB. nih.gov These studies provide a rationale for the future investigation of this compound-containing thiazolidinones as potential MurB inhibitors. The chloro substitution on the thiazole (B1198619) ring could potentially enhance the inhibitory activity or modulate the selectivity of these compounds.

Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR)

DNA gyrase and dihydrofolate reductase (DHFR) are two other crucial enzymes that have been targeted in the quest for new antimicrobial and anticancer drugs. DNA gyrase is a topoisomerase that is vital for bacterial DNA replication, while DHFR is essential for the synthesis of nucleic acids and amino acids in both prokaryotic and eukaryotic cells. nih.govresearchgate.net

Research on second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles has demonstrated their potential as inhibitors of DNA gyrase. nih.gov While not specifically this compound derivatives, these findings indicate that the broader thiazole scaffold can be effectively utilized to target this bacterial enzyme. The introduction of a chloro and a cyano group at specific positions on the thiazole ring could be a strategic modification to enhance the affinity and inhibitory activity against DNA gyrase.

Similarly, various heterocyclic compounds, including thiazole derivatives, have been investigated as DHFR inhibitors. researchgate.net The hybridization of a pyrazole (B372694) scaffold with a thiazole subunit has been shown to yield potent DHFR inhibitors with notable antituberculosis activity. nih.gov These findings open the door for the design and synthesis of this compound derivatives as potential DHFR inhibitors for both antimicrobial and anticancer applications.

Modulation of Kinase Activity (e.g., CDK9)

Cyclin-dependent kinase 9 (CDK9) plays a critical role in the regulation of transcription and is a validated target in cancer therapy. A significant breakthrough in this area has been the development of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as highly potent and selective CDK9 inhibitors. nih.gov

One of the most promising compounds from this series, designated as 12u, demonstrated an IC50 of 7 nM against CDK9 and exhibited over 80-fold selectivity against CDK2. The thiazole moiety in these compounds plays a crucial role in their binding to the kinase. X-ray crystal structures have provided detailed insights into the binding modes of these inhibitors with both CDK9 and CDK2, facilitating the understanding of the structure-activity relationship (SAR). nih.gov Although these compounds are not direct derivatives of this compound, the core structure highlights the importance of the thiazole ring in achieving potent CDK9 inhibition. The strategic placement of chloro and cyano groups on the thiazole ring of such inhibitors could be a future direction to further optimize their potency and selectivity.

In Vitro Studies of Antineoplastic Activity in Cancer Cell Lines

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. These in vitro studies have utilized a variety of human cancer cell lines to assess the cytotoxic and antiproliferative effects of these compounds.

Research on 7-chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, a related thiazole derivative, has shown significant antitumor properties. This compound, labeled as 3b, was evaluated against the NCI-60 panel of human cancer cell lines and demonstrated broad-spectrum activity. nih.gov The presence of the chloro group on the fused pyrimidine (B1678525) ring was found to be crucial for its anticancer activity.

Another study focused on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, where a compound with a 4-chloro-2-methylphenyl amido substitution showed the highest activity against the A-549 lung cancer cell line. mdpi.com These findings underscore the potential of incorporating a chloro-substituted phenyl ring into the thiazole scaffold to enhance anticancer efficacy.

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives with chloro substitutions.

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 3b | NCI-60 Panel | GI50 | Micromolar range | nih.gov |

| NSC757963 | Leukemia | GI50 | 0.33 to 3.15 μM | researchgate.net |

| 8c | A-549 (Lung) | Inhibition | 48% at 5 µg/mL | mdpi.com |

Antimicrobial Efficacy Against Bacterial and Fungal Pathogens

The rise of antimicrobial resistance has necessitated the search for new classes of antimicrobial agents. Thiazole derivatives have been extensively investigated for their activity against a broad spectrum of bacterial and fungal pathogens. nih.govscielo.br

The synthesis of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives, prepared by reacting mercaptotriazoles with 2-chloro-N-(2-thiazolyl)acetamide, has yielded compounds with very strong antifungal activity. nih.gov These compounds were effective against various Candida species, including Candida albicans and Candida glabrata, as well as bacterial pathogens like Escherichia coli and Staphylococcus aureus.

Another study on novel 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives demonstrated broad-spectrum antimicrobial activity. For instance, a compound with a 2,6-dichlorobenzylidene substitution was particularly effective against Klebsiella pneumoniae. scielo.br These results highlight the potential of incorporating chloro-substituents into thiazole-based scaffolds to develop new antimicrobial agents.

The following table provides examples of the antimicrobial activity of chloro-substituted thiazole derivatives.

| Compound Class | Pathogen | Activity | Reference |

| Thiazole derivatives of triazoles | Candida albicans | Strong antifungal activity | nih.gov |

| Escherichia coli | Antibacterial activity | nih.gov | |

| Staphylococcus aureus | Antibacterial activity | nih.gov | |

| 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-ones | Klebsiella pneumoniae | MIC: 62.5 µg/ml (for 2,6-dichlorobenzylidene derivative) | scielo.br |

| Escherichia coli | MIC: <31.25 µg/ml (for 2,6-dihydroxybenzylidene derivative) | scielo.br |

Receptor Interaction Studies (e.g., TRPV1 Antagonism)

The thiazole core is a key structural motif in the design of ligands for various biological receptors. Derivatives are frequently investigated for their ability to modulate the activity of channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception.

Research into dual antagonists for TRPA1 and TRPV1 has utilized thiazole-based structures. For instance, a study on novel therapeutic agents for pain synthesized and evaluated a series of compounds, including thiazole derivatives. One such derivative, (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol , was developed as part of a scaffold-hopping approach to identify potent antagonists. mdpi.com Although not a direct derivative of this compound, this compound shares the critical thiazole core and features a chloro-substituted phenyl ring, highlighting the utility of chlorinated thiazoles in receptor interaction studies. The exploration of such analogs helps in understanding the pharmacophore required for effective receptor antagonism.

In a typical screening process, these compounds are evaluated for their ability to inhibit receptor activation by specific agonists. The potency is often measured as the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the antagonist required to inhibit 50% of the receptor's response. While specific IC₅₀ values for this compound derivatives as TRPV1 antagonists are not prominently documented in the provided search results, the general class of substituted thiazoles shows promise in this area. mdpi.comnih.gov

| Compound | Target Receptor(s) | Application | Key Structural Features |

|---|---|---|---|

| (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanol | TRPA1/TRPV1 | Pain therapeutic research | Thiazole core, Chloro-substituted phenyl group, tert-Butyl group |

Development of Chemical Probes for Biological Systems

The this compound scaffold is particularly valuable for creating chemical probes due to the electronic nature of the cyano group, which can be incorporated into systems designed for fluorescence or other detection methods. Benzothiazole, a related heterocyclic structure, serves as a common backbone for fluorescent probes, and insights from these can be applied to cyanothiazole derivatives.

Researchers have designed novel benzothiazole-based probes for the in vivo imaging of reactive oxygen species like the superoxide (B77818) anion (O₂⁻). nih.govbohrium.com One such probe, (E)-4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)phenyl trifluoromethanesulfonate (B1224126) (BFTF) , was engineered by incorporating an acrylonitrile (B1666552) (a vinyl group with a cyano substituent) unit to extend the π-conjugation of the system. nih.govbohrium.com This modification enhances the intramolecular charge transfer process, resulting in a probe with favorable photophysical properties, including near-infrared emission (685 nm) and a large Stokes shift (135 nm), which are highly desirable for biological imaging. nih.govbohrium.com

The design principle involves a reaction between the probe and the analyte (e.g., O₂⁻) that triggers a change in the probe's fluorescence. The BFTF probe demonstrates a significant increase in fluorescence intensity upon reacting with superoxide, enabling the visualization of O₂⁻ overproduction in living mice with induced liver injury. nih.govbohrium.com This highlights how the cyano group, a key feature of this compound, is a critical component in the design of high-performance chemical probes for studying biological systems.

Similarly, benzothiazole-based fluorescent probes have been developed for the detection of metal ions such as Cu²⁺, S²⁻, Zn²⁺, and Al³⁺ in biological and environmental samples. nih.govmdpi.com These probes often work via mechanisms like intramolecular charge transfer (ICT), and their selectivity and sensitivity make them powerful tools for mapping the distribution and concentration of these ions in living cells. mdpi.com

| Probe Name | Target Analyte | Emission Wavelength | Key Structural Feature | Application |

|---|---|---|---|---|

| BFTF | Superoxide anion (O₂⁻) | 685 nm | Acrylonitrile unit | Intravital imaging of liver injury |

Structure-Activity Relationship Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical modifications of a lead compound affect its biological activity. The this compound core offers multiple points for modification, allowing researchers to systematically probe the structural requirements for a desired biological effect.

A notable example involves SAR studies on 4-(thiazol-5-yl)benzoic acid derivatives as inhibitors of protein kinase CK2, an enzyme implicated in cancer. nih.govresearchgate.net In this research, analogs were designed to understand the role of different substituents on the thiazole and benzoic acid rings. Researchers found that replacing the benzene (B151609) ring with azabenzene structures like pyridine (B92270) and pyridazine (B1198779) resulted in potent CK2 inhibitory activities, with IC₅₀ values in the low nanomolar range. nih.gov

Specifically, modifications at the 3-position of the benzoic acid moiety with a 2-halo- or 2-methoxy-benzyloxy group maintained high potency against CK2 while significantly increasing antiproliferative activity against the A549 lung cancer cell line. nih.gov These studies delineate the importance of specific substitutions and their spatial arrangement for biological activity. The SAR data revealed that while certain modifications enhance direct enzyme inhibition, others contribute more to cellular potency, likely by affecting properties such as cell permeability. nih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) analysis on novel cyano- and amidinobenzothiazole derivatives has further shown that molecular polarizability and the specific distribution of pharmacophores are crucial for antiproliferative effects. nih.gov Such studies guide the rational design of more effective therapeutic agents by identifying which chemical properties are most important for their biological function.

| Compound Class | Modification | CK2α IC₅₀ (µM) | A549 CC₅₀ (µM) | SAR Insight |

|---|---|---|---|---|

| Azabenzene Analogs | Pyridine/Pyridazine core | 0.014 - 0.017 | - | Maintains potent enzyme inhibition. nih.gov |

| Benzyloxy Analogs | 2-halo-benzyloxy at 3-position | 0.014 - 0.016 | 1.5 - 3.3 | Increases antiproliferative activity 3-6 fold. nih.gov |

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for 4-Chloro-5-cyanothiazole, and how are intermediates characterized?

- Methodology :

- Step 1 : Start with a substituted thiazole precursor (e.g., 4-chlorothiazole derivatives). Introduce the cyano group at position 5 via nucleophilic substitution or cyanation reactions using reagents like CuCN or NaCN under reflux conditions .

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Step 3 : Characterize intermediates using FT-IR (C≡N stretch at ~2200 cm⁻¹) and ¹H/¹³C NMR (e.g., thiazole ring protons at δ 7.5–8.5 ppm) .

Q. How can researchers validate the purity of this compound?

- Methodology :

- Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (e.g., base peak at m/z corresponding to [M]⁺) .

- Perform elemental analysis (C, H, N, S) to verify stoichiometry (e.g., %C deviation <0.3% indicates high purity) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of this compound?

- Methodology :

- Optimization : Use a Design of Experiments (DoE) approach. For example:

- Vary solvents (DMF, acetonitrile, ethanol) and catalysts (Pd/C, CuI) in a 3² factorial design .

- Analyze yield via HPLC and identify optimal conditions (e.g., acetonitrile with CuI increases yield by 15% vs. DMF) .

- Contradiction Note : Some studies report lower yields in polar aprotic solvents due to side reactions; reconcile discrepancies by testing under inert atmospheres .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodology :

- In Silico Modeling :

- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Leishmania enzymes) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G*) .

- Validate predictions with in vitro assays (e.g., IC₅₀ measurements against Trypanosoma cruzi) .

- Data Conflict : Discrepancies between predicted and observed IC₅₀ values may arise from solvation effects in docking; refine models using explicit solvent simulations .

Q. How to resolve contradictions in reported spectroscopic data for this compound analogs?

- Methodology :

- Case Study : If ¹³C NMR data for the cyano group varies (±2 ppm), confirm assignments via 2D NMR (HSQC, HMBC) .

- Statistical Analysis : Apply principal component analysis (PCA) to compare spectral datasets from multiple labs; outliers may indicate impurities or tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |